molecular formula C9H19B B1528752 1-Bromo-2,2,5-trimethylhexane CAS No. 1466562-36-6

1-Bromo-2,2,5-trimethylhexane

Cat. No. B1528752
CAS RN: 1466562-36-6
M. Wt: 207.15 g/mol
InChI Key: GJUQJPWUCUFBQK-UHFFFAOYSA-N
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Description

1-Bromo-2,2,5-trimethylhexane is an organic compound with the CAS Number: 1466562-36-6 . It has a molecular weight of 207.15 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,2,5-trimethylhexane includes a total of 28 bonds. There are 9 non-H bond(s) and 3 rotatable bond(s) . The InChI Code for this compound is 1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 .

Scientific Research Applications

Cyclization Reactions and Regioselectivity

One significant application of 1-bromo-2,2,5-trimethylhexane is in studying the effect of non-bonded interactions on the regioselectivity of cyclization reactions. For instance, its treatment with tributylstannane leads to the formation of various compounds through cyclization, providing insights into the kinetics and mechanism of these reactions. This study helps understand how molecular structure influences the outcomes of chemical reactions, crucial for designing synthetic pathways in organic chemistry (Beckwith & Lawrence, 1979).

Synthesis of Novel Compounds

1-Bromo-2,2,5-trimethylhexane is also employed in the synthesis of novel compounds with potential therapeutic applications. For example, its derivatives have been used in the development of potent retinoid X receptor-selective retinoids, which are evaluated for treating conditions like non-insulin-dependent diabetes mellitus. Such studies involve highly convergent syntheses, demonstrating the compound's versatility in facilitating complex chemical transformations (Faul et al., 2001).

Preparation of Functionalized Compounds

Additionally, 1-bromo-2,2,5-trimethylhexane plays a role in the preparation of functionalized compounds through various chemical reactions. It serves as a key intermediate in the synthesis of benzocyclotrimers and other cyclic compounds via Diels-Alder reactions and subsequent processes. These synthetic routes enable the production of compounds with specific functional groups, useful in materials science and pharmaceutical chemistry (Dalkılıç et al., 2009).

Electroluminescence and Photophysical Properties

The compound also finds applications in the study of electroluminescence and photophysical properties of organic materials. Derivatives of 1-bromo-2,2,5-trimethylhexane have been synthesized and characterized to explore their potential in organic light-emitting diodes (OLEDs). Research in this area contributes to the development of new materials for electronics and photonics, highlighting the compound's importance in advancing technology (Mikroyannidis et al., 2006).

properties

IUPAC Name

1-bromo-2,2,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQJPWUCUFBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2,5-trimethylhexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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